molecular formula C13H16N2O3 B016111 6-Hydroxymelatonin CAS No. 2208-41-5

6-Hydroxymelatonin

Cat. No. B016111
CAS RN: 2208-41-5
M. Wt: 248.28 g/mol
InChI Key: OMYMRCXOJJZYKE-UHFFFAOYSA-N
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Description

6-Hydroxymelatonin (6-OHM) is a metabolite of melatonin. It is produced in the liver by the action of the cytochrome P450 enzyme and also by the photodegradation of melatonin . In the central nervous system, it exists in a sulfated form . 6-OHM is a partial melatonin receptor MT2 agonist .


Synthesis Analysis

The synthesis of 6-Hydroxymelatonin involves the action of the cytochrome P450 enzyme in the liver . It can also be produced by the photodegradation of melatonin . In plants, the level of 2-hydroxymelatonin is 400-fold higher than that of melatonin .


Molecular Structure Analysis

6-Hydroxymelatonin has a molecular formula of C13H16N2O3 . It is an indolamine originally discovered in 1958 in extracts from bovine pineal gland .


Chemical Reactions Analysis

The production of melatonin in organisms like Symbiodinium is not driven by endogenous circadian synthesis, but rather by changes in its utilization due to the daily photocycle .


Physical And Chemical Properties Analysis

6-Hydroxymelatonin has a molar mass of 248.282 g·mol−1 . It is a naturally occurring, endogenous, major active metabolite of melatonin .

Scientific Research Applications

Antioxidant Activity

6-Hydroxymelatonin (6-OHM) is a major active metabolite of melatonin and is known for its antioxidant properties . It has been found to prevent lipid peroxidation , which is a process that can lead to cell damage. This makes 6-OHM a potent molecule in protecting cells from oxidative stress .

Neuroprotection

6-OHM is also known for its neuroprotective effects . This means it can help protect neurons from damage or degeneration, which is particularly important in conditions such as Alzheimer’s and Parkinson’s disease.

Agonist of MT1 and MT2 Receptors

Similar to melatonin, 6-OHM is a full agonist of the MT1 and MT2 receptors . These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes including sleep regulation, immune response, and cellular antioxidant defenses.

DNA Damage Protection

Experimental data showed that 6-OHM can protect against DNA damage induced by environmental pollutants and chromium . This suggests a potential role for 6-OHM in mitigating the harmful effects of environmental toxins on genetic material.

Melatonin Metabolite

6-OHM is a naturally occurring, endogenous, major active metabolite of melatonin . As such, it plays a role in the regulation of the body’s sleep-wake cycle, mood, and immune function.

Potential Role in Plant Physiology

While the role of 6-OHM in plant physiology is not yet fully understood, melatonin, from which 6-OHM is derived, is known to play a key role in plant growth, development, and response to environmental stress . Given the similar chemical structures and shared antioxidant properties, it is possible that 6-OHM may also have important functions in plants.

Mechanism of Action

Target of Action

6-Hydroxymelatonin (6-OHM) is a naturally occurring, endogenous, major active metabolite of melatonin . Similar to melatonin, 6-OHM is a full agonist of the MT1 and MT2 receptors . These receptors play a crucial role in the regulation of sleep-wake cycles, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .

Mode of Action

6-OHM interacts with its targets, the MT1 and MT2 receptors, in a similar manner to melatonin . It binds to these receptors, leading to a series of biochemical reactions that regulate various physiological functions . Additionally, 6-OHM also acts as an antioxidant and neuroprotective agent, and is even more potent in this regard relative to melatonin .

Biochemical Pathways

6-OHM is one of the major melatonin catabolites in animals . It is involved in the process by which melatonin and its metabolites successively scavenge reactive oxygen species (ROS), referred to as the free radical scavenging cascade . This property makes it a potent antioxidant, protecting organisms from oxidative stress .

Pharmacokinetics

The pharmacokinetics of 6-OHM are closely related to those of melatonin. Melatonin has a Tmax of 30-45 minutes and a half-life of 45 minutes . A significant proportion of melatonin is metabolized to 6-OHM, which is further conjugated with sulfate and excreted in urine . The main urinary metabolite, 6-hydroxymelatonin sulfate, has a half-life of 20 minutes .

Result of Action

The action of 6-OHM results in a variety of molecular and cellular effects. As an antioxidant and neuroprotective agent, it helps protect cells from damage caused by harmful free radicals . It also plays a role in the regulation of sleep-wake cycles, mood, learning and memory, immune activity, dreaming, fertility, and reproduction through its interaction with the MT1 and MT2 receptors .

Action Environment

The action of 6-OHM can be influenced by various environmental factors. For instance, the secretion of melatonin, from which 6-OHM is derived, increases in darkness and decreases during exposure to light . This suggests that the action of 6-OHM may also be influenced by light-dark cycles. Furthermore, 6-OHM’s antioxidant properties may be particularly beneficial in environments with high levels of oxidative stress .

Safety and Hazards

When handling 6-Hydroxymelatonin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Melatonin, including its metabolite 6-Hydroxymelatonin, has potential roles in improving the storage life and quality of fruits and vegetables, aiding in vascular reconnection during the grafting process, and modifying root architecture to enhance nutrient uptake from roots . The production of melatonin-rich food crops through a combination of conventional and modern breeding approaches could lead to increased plant resistance against biotic and abiotic stress, improved crop yields, and enhanced nutraceutical value of produce .

properties

IUPAC Name

N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMRCXOJJZYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176577
Record name 6-Hydroxymelatonin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxymelatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2208-41-5
Record name 6-Hydroxymelatonin
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Record name 6-Hydroxymelatonin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxymelatonin
Source European Chemicals Agency (ECHA)
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Record name 6-HYDROXYMELATONIN
Source FDA Global Substance Registration System (GSRS)
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Record name 6-Hydroxymelatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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